N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide typically involves the condensation of 2-aminobenzothiazole with 4-chlorobenzyl chloride, followed by acylation with a suitable acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The acylation step may require the use of an acid chloride or anhydride in the presence of a catalyst such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Pharmacology: Investigated for its potential as a therapeutic agent in various diseases.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
- N-[(4-fluorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
- N-[(4-methylphenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
Uniqueness
N-[(4-chlorophenyl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H15ClN2O2S |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H15ClN2O2S/c18-13-7-5-12(6-8-13)11-19-16(21)9-10-20-14-3-1-2-4-15(14)23-17(20)22/h1-8H,9-11H2,(H,19,21) |
InChI Key |
WUIUWUBEJGKZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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